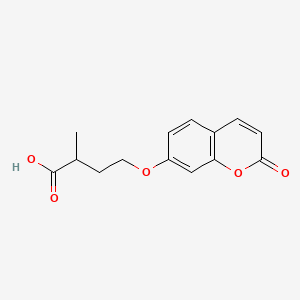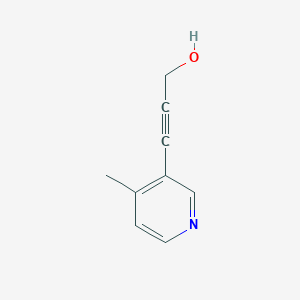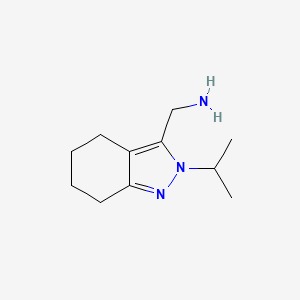
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is an organic compound known for its unique structure and properties It features a benzoic acid core substituted with a hydroxy group at the 2-position and a diazenyl group at the 5-position, which is further substituted with a sulfinophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid typically involves a multi-step process. One common method includes the diazotization of 4-aminobenzenesulfinic acid followed by coupling with salicylic acid. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: The sulfinophenyl group can undergo oxidation to form sulfonyl derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfinophenyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-sulfobenzoic Acid: Similar structure but lacks the diazenyl group.
2-Hydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness: (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is unique due to the presence of both the diazenyl and sulfinophenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H10N2O5S |
|---|---|
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
2-hydroxy-5-[(4-sulfinophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O5S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)21(19)20/h1-7,16H,(H,17,18)(H,19,20) |
Clé InChI |
ZMHWVBAXMDUAKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)







![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)

![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)

